

# In Vitro Assays for Measuring Tocol Antioxidant Capacity: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Tocol*

Cat. No.: *B1682388*

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## Introduction

**Tocols**, which encompass both tocopherols and tocotrienols, are a class of lipid-soluble antioxidants collectively known as vitamin E. The eight naturally occurring isoforms ( $\alpha$ -,  $\beta$ -,  $\gamma$ -, and  $\delta$ -tocopherol and  $\alpha$ -,  $\beta$ -,  $\gamma$ -, and  $\delta$ -tocotrienol) exhibit varying degrees of antioxidant potency. This variation is attributed to the number and position of methyl groups on the chromanol ring and the saturation of the phytyl tail. Accurate and reproducible measurement of their antioxidant capacity is crucial for research in nutrition, disease prevention, and drug development. This document provides detailed application notes and experimental protocols for common in vitro assays used to quantify the antioxidant capacity of **tocols**.

## Overview of Common In Vitro Antioxidant Capacity Assays

Several assays are routinely employed to determine the antioxidant capacity of **tocols**. These assays are broadly categorized based on their underlying chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

- **Hydrogen Atom Transfer (HAT) based assays:** These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prominent example.

- Single Electron Transfer (SET) based assays: These assays determine the capacity of an antioxidant to reduce an oxidant by donating an electron. Common SET-based assays include the Trolox Equivalent Antioxidant Capacity (TEAC) or ABTS assay, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

It is important to note that the antioxidant activity of the different vitamin E forms can vary depending on the specific assay used.<sup>[1][2]</sup>

## Data Presentation: Comparative Antioxidant Capacity of Tocol Isoforms

The following table summarizes the relative antioxidant capacity of the eight **tocol** isoforms as determined by various in vitro assays. The data is presented as Trolox Equivalent Antioxidant Capacity (TEAC), IC50 values (the concentration required to scavenge 50% of the radicals), or relative antioxidant activity. It is important to consider that absolute values can vary between studies due to different experimental conditions.

Tocol Isomer	ORAC ( $\mu\text{mol TE/g}$ )	TEAC (ABTS Assay)	DPPH Radical Scavenging Activity (IC50 in $\mu\text{g/mL}$ )	Ferric Reducing Antioxidant Power (FRAP)
$\alpha$ -Tocopherol	1,293	No significant differences among isoforms[2]	39.4[3]	Highest among all isoforms[2]
$\beta$ -Tocopherol	Data not available	No significant differences among isoforms[2]	Data not available	Lower than $\alpha$ -tocopherol[2]
$\gamma$ -Tocopherol	Data not available	No significant differences among isoforms[2]	Data not available	Lower than $\alpha$ -tocopherol[2]
$\delta$ -Tocopherol	Data not available	No significant differences among isoforms[2]	Data not available	Lower than $\alpha$ -tocopherol[2]
$\alpha$ -Tocotrienol	1,229	No significant differences among isoforms[2]	Data not available	Lower than $\alpha$ -tocopherol[2]
$\beta$ -Tocotrienol	Data not available	No significant differences among isoforms[2]	Data not available	Lower than $\alpha$ -tocopherol[2]
$\gamma$ -Tocotrienol	Data not available	No significant differences among isoforms[2]	Data not available	Lower than $\alpha$ -tocopherol[2]

$\delta$ -Tocotrienol	Data not available	No significant differences among isoforms[2]	Data not available	Lower than $\alpha$ -tocopherol[2]
Mixed Tocopherols (70%)	1,948	-	-	-
Tocotrienol-rich fraction (TRF)	-	-	22.10[3]	-

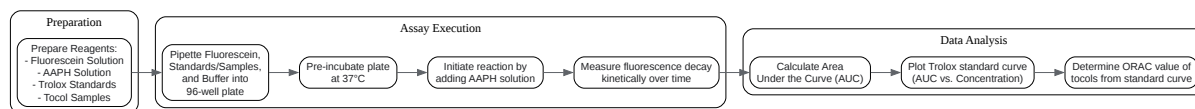
Note: A comprehensive dataset with quantitative values for all eight isomers across all assays from a single comparative study is not readily available in the literature. The presented data is compiled from various sources and should be interpreted with caution. The antioxidant activity of different vitamin E isomers is influenced by the number of hydroxyl groups, with the order often being  $\alpha > \beta > \gamma > \delta$ . [4] Some studies suggest that tocotrienols may have greater antioxidant potential than tocopherols due to their better distribution in cell membranes. [4]

## Experimental Protocols

### Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxy radicals.

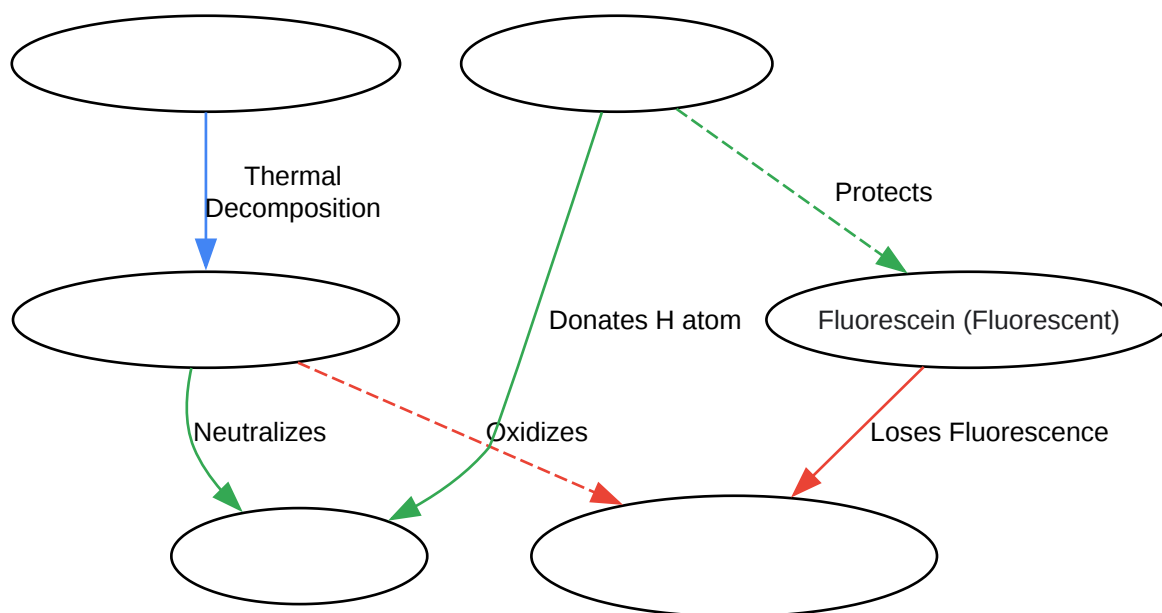
Workflow:



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Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Principle:



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Caption: Principle of the ORAC assay based on Hydrogen Atom Transfer (HAT).

**Protocol** for Lipophilic **Tocols**:

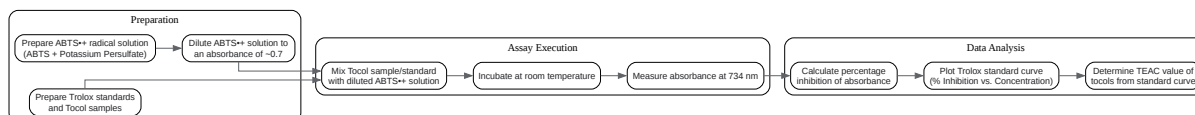
- Reagent Preparation:
  - Fluorescein Stock Solution (1 mM): Dissolve fluorescein in 75 mM potassium phosphate buffer (pH 7.4).
  - AAPH Solution (2,2'-azobis(2-amidinopropane) dihydrochloride): Prepare fresh daily in 75 mM phosphate buffer.
  - Trolox Standard Stock Solution: Dissolve Trolox in a suitable organic solvent (e.g., acetone) and then dilute in 7%  $\beta$ -cyclodextrin solution in phosphate buffer.
  - **Tocol** Sample Preparation: Dissolve **tocol** samples in a suitable organic solvent and dilute with 7%  $\beta$ -cyclodextrin solution.

- Assay Procedure:
  - Pipette 25  $\mu$ L of blank, Trolox standards, or **tocol** samples into a 96-well black microplate.
  - Add 150  $\mu$ L of the fluorescein working solution to each well.
  - Incubate the plate at 37°C for 30 minutes.
  - Initiate the reaction by adding 25  $\mu$ L of AAPH solution to each well.
  - Immediately place the plate in a fluorescence microplate reader.
  - Measure the fluorescence decay every 2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
- Data Analysis:
  - Calculate the area under the fluorescence decay curve (AUC).
  - Subtract the AUC of the blank from the AUC of the standards and samples.
  - Plot a standard curve of net AUC versus Trolox concentration.
  - Determine the ORAC value of the **tocol** samples from the standard curve and express as  $\mu$ mol Trolox equivalents (TE) per gram or mole of the sample.<sup>[5]</sup>

## Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Assay

This assay measures the ability of antioxidants to scavenge the stable radical cation ABTS<sup>•+</sup>.

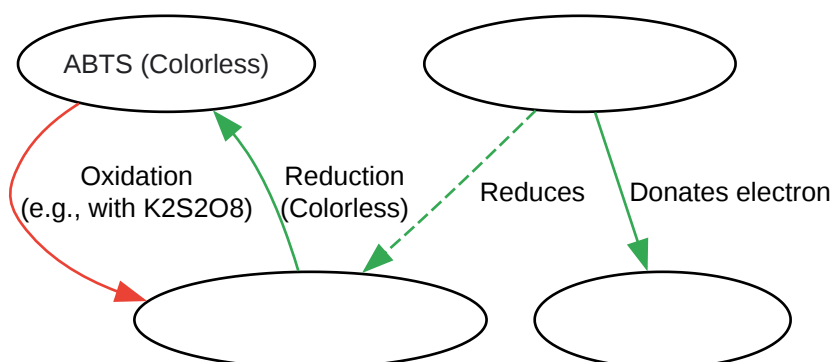
Workflow:



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Caption: Workflow for the Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) assay.

Principle:



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Caption: Principle of the ABTS assay based on Single Electron Transfer (SET).

Protocol:

- Reagent Preparation:
  - ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in water.
  - Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

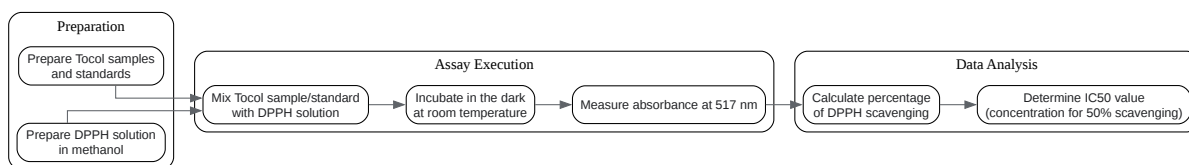
- ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Working ABTS•+ Solution: Dilute the ABTS•+ radical solution with ethanol or phosphate buffer (pH 7.4) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Assay Procedure:
  - Add 10  $\mu$ L of the **tocol** sample or Trolox standard to 2.0 mL of the working ABTS•+ solution.
  - Vortex the mixture thoroughly.
  - After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
- Data Analysis:
  - Calculate the percentage of inhibition of the ABTS•+ radical.
  - Plot a standard curve of percentage inhibition versus the concentration of Trolox.
  - Determine the TEAC value of the **tocol** samples from the standard curve.

## DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

This assay is based on the reduction of the stable DPPH radical.

Workflow:

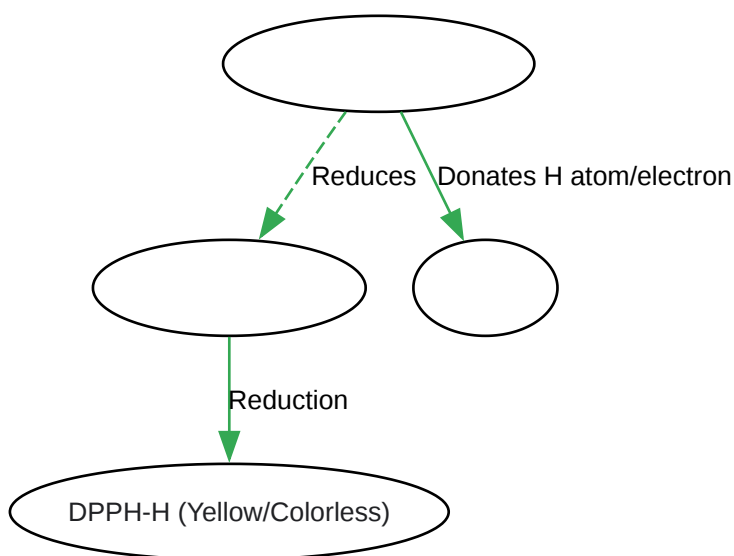




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Caption: Workflow for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Principle:



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Caption: Principle of the DPPH assay based on Single Electron Transfer (SET).

Protocol:

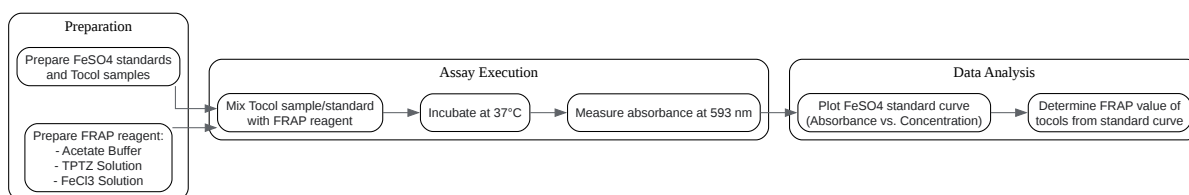
- Reagent Preparation:

- DPPH Solution (0.1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl in methanol. Store in a dark bottle at 4°C.
- Assay Procedure:
  - Add 1.0 mL of the DPPH solution to 1.0 mL of the **tocol** sample in methanol at different concentrations.
  - Vortex the mixture and allow it to stand at room temperature in the dark for 30 minutes.
  - Measure the absorbance at 517 nm.
- Data Analysis:
  - Calculate the percentage of DPPH radical scavenging activity.
  - Plot the percentage of scavenging activity against the concentration of the **tocol** sample to determine the IC50 value (the concentration of the sample that causes 50% scavenging of the DPPH radical).

## Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron ( $\text{Fe}^{3+}$ ) to ferrous iron ( $\text{Fe}^{2+}$ ).

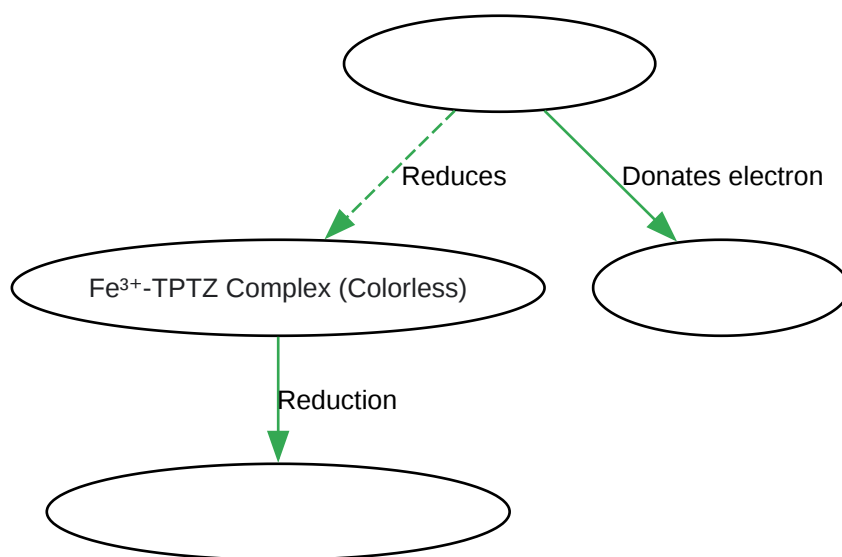
Workflow:



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Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Principle:



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